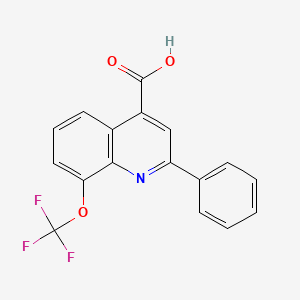

![molecular formula C11H11N5 B13712558 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2](/img/structure/B13712558.png)

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2 is a stable isotope-labeled compound used primarily in scientific research. This compound is a derivative of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline, which is a heterocyclic aromatic amine (HAA) found in cooked meats and fish. It is known for its mutagenic and carcinogenic properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline involves heating a mixture of creatinine, glucose, and glycine in diethylene glycol containing 14% water at 128°C for 2 hours. The mutagens formed are then purified through various chromatographic techniques . The stable isotope-labeled version, 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2, is synthesized similarly but incorporates isotopically labeled precursors.

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its primary use in research rather than commercial applications. the synthesis would involve scaling up the laboratory methods and ensuring the incorporation of stable isotopes in the precursors.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline undergoes several types of chemical reactions, including:

Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of N-hydroxy derivatives.

O-acetylation: Catalyzed by N-acetyltransferase 2 (NAT2), forming O-acetylated products.

Common Reagents and Conditions

Oxidation: Cytochrome P450 enzymes, typically in the presence of NADPH and oxygen.

O-acetylation: N-acetyltransferase 2, acetyl-CoA as the acetyl donor.

Major Products

Deoxyguanosine-C8-MeIQx: A DNA adduct formed during the bioactivation of the compound.

Applications De Recherche Scientifique

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2 is used extensively in scientific research, particularly in the following fields:

Chemistry: Studying the metabolic pathways and reaction mechanisms of heterocyclic aromatic amines.

Biology: Investigating the mutagenic and carcinogenic effects of HAAs on cellular and molecular levels.

Medicine: Understanding the role of HAAs in cancer development and progression.

Industry: Used in food safety research to assess the formation of mutagens during cooking processes.

Mécanisme D'action

The compound exerts its effects through bioactivation, which involves:

N-hydroxylation: Catalyzed by cytochrome P450 enzymes, forming N-hydroxy derivatives.

O-acetylation: Catalyzed by N-acetyltransferase 2, leading to the formation of reactive intermediates that can bind to DNA and form adducts.

DNA Adduct Formation: The reactive intermediates bind to DNA, causing mutations and potentially leading to carcinogenesis.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-3-methylimidazo[4,5-f]quinoline (IQ): Another HAA found in cooked meats, known for its mutagenic properties.

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP): A prevalent HAA in cooked meats, also mutagenic and carcinogenic.

Uniqueness

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. This labeling provides a significant advantage in research, enabling detailed investigation of the compound’s behavior and interactions in biological systems .

Propriétés

Formule moléculaire |

C11H11N5 |

|---|---|

Poids moléculaire |

216.22 g/mol |

Nom IUPAC |

3,8-dimethyl(213C,1,3-15N2)imidazolo[4,5-f]quinoxalin-2-amine |

InChI |

InChI=1S/C11H11N5/c1-6-5-13-7-3-4-8-10(9(7)14-6)15-11(12)16(8)2/h3-5H,1-2H3,(H2,12,15)/i11+1,15+1,16+1 |

Clé InChI |

DVCCCQNKIYNAKB-LRPKJYPNSA-N |

SMILES isomérique |

CC1=CN=C2C=CC3=C(C2=N1)[15N]=[13C]([15N]3C)N |

SMILES canonique |

CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2R,3R,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13712501.png)

![2-[(2R,4aR,6R,7R,8R,8aS)-8-hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B13712512.png)

![1-[1-(2,3-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13712551.png)

![1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole](/img/structure/B13712555.png)